1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride
Description
1-Amino-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is an aminopropanol derivative characterized by a 4-methylcyclohexyl substituent attached to a propan-2-ol backbone, with an amino group and a hydrochloric acid salt. Key analogs include compounds with variations in cycloalkyl, aryl, or halogen substituents, as well as fluorinated or chlorinated derivatives .
Properties
IUPAC Name |
1-amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8-3-5-9(6-4-8)10(2,12)7-11;/h8-9,12H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNXOXCQNZGMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Ammonia
A widely employed method involves the nucleophilic ring-opening of epichlorohydrin derivatives with 4-methylcyclohexylamine, followed by hydrolysis and hydrochlorination.
Reaction Steps :
- Epichlorohydrin Activation :
Epichlorohydrin reacts with 4-methylcyclohexylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–5°C to form a glycidyl amine intermediate. - Acid-Catalyzed Hydrolysis :
The intermediate undergoes hydrolysis in 37% hydrochloric acid under reflux (100°C) for 15–20 hours, yielding the amino alcohol hydrochloride.
Key Parameters :
- Stoichiometry : A 2:1 molar ratio of HCl to amine ensures complete protonation and salt formation.
- Temperature Control : Maintaining ≤30°C during epichlorohydrin addition minimizes oligomerization.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 72–85% |
| Purity (HPLC) | ≥95% |
| Stereoselectivity | Racemic mixture |
Reductive Amination of 4-Methylcyclohexylacetone
This route employs reductive amination to introduce the amino group while retaining the cyclohexyl-alcohol backbone.
Reaction Steps :
- Ketone Synthesis :
4-Methylcyclohexylacetone is prepared via Friedel-Crafts acylation of toluene with 4-methylcyclohexanoyl chloride. - Reductive Amination :
The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) for 24 hours.
Optimization Insights :
- Catalyst : NaBH(OAc)₃ enhances selectivity for the secondary amine.
- Solvent : Methanol improves solubility of the hydrophobic cyclohexyl group.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion Rate | 88% |
| Diastereomeric Ratio | 3:1 (trans:cis) |
Hydrogenation of Aromatic Precursors
Industrial-scale synthesis often leverages catalytic hydrogenation of substituted aromatic amines to access the cyclohexyl moiety.
Reaction Steps :
- Beckmann Rearrangement :
4-Hydroxyacetophenone oxime undergoes Beckmann rearrangement in the presence of Amberlyst 15, yielding N-acetyl-p-aminophenol. - Hydrogenation :
The aromatic ring is hydrogenated using ruthenium on alumina (5 wt%) at 80–100°C and 30–50 bar H₂, producing 4-acetamidocyclohexanol. - Hydrochlorination and Hydrolysis :
Treatment with 6M HCl at reflux removes the acetyl group, yielding the target compound.
Industrial Data :
| Parameter | Value |
|---|---|
| Batch Size | 500–1000 L |
| Cycle Time | 48–72 hours |
| Cis:Trans Ratio | 1:4 |
Purification and Isolation Strategies
Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥98% purity.
Conditions :
- Solvent Ratio : Critical for avoiding oiling-out; ethanol content ≥60% ensures crystal stability.
- Cooling Rate : Gradual cooling (1°C/min) from 60°C to 4°C yields monoclinic crystals.
Solid-Phase Extraction (SPE)
For lab-scale purification, C18 SPE cartridges eluted with methanol:water (70:30) remove hydrophobic byproducts.
Efficiency :
| Parameter | Value |
|---|---|
| Recovery Rate | 92% |
| Purity Post-SPE | 99% |
Industrial Production Protocols
Large-Scale Epoxide Hydrolysis
Reactor Setup :
- Type : Continuous stirred-tank reactor (CSTR) with corrosion-resistant lining.
- Conditions : 100°C, atmospheric pressure, 12-hour residence time.
Economic Considerations :
| Parameter | Value |
|---|---|
| Raw Material Cost | $120/kg |
| Energy Consumption | 850 kWh/ton |
Catalytic Hydrogenation Optimization
Catalyst Screening :
| Catalyst | Selectivity (Trans) | Lifespan (Cycles) |
|---|---|---|
| Ru/Al₂O₃ | 89% | 15 |
| Pt/C | 76% | 22 |
Challenges and Mitigation
Chemical Reactions Analysis
1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different amines or alcohols. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylcyclohexanone, while reduction could produce 1-amino-2-(4-methylcyclohexyl)ethanol.
Scientific Research Applications
1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential therapeutic applications is ongoing. The compound’s properties suggest it may have potential as a drug candidate for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs with Cycloalkyl Substituents
Key Observations :
Aromatic and Halogenated Derivatives
Key Observations :
- Halogenated derivatives (e.g., bromine, fluorine) exhibit increased molecular weight and altered electronic properties, influencing binding affinity in drug-receptor interactions .
- Fluorinated compounds () show enhanced stability and bioavailability due to fluorine’s electronegativity and resistance to metabolic cleavage .
Beta-Blocker-Related Compounds
Key Observations :
- Aryloxy substituents (e.g., naphthyloxy in ) are critical for beta-blocker efficacy, suggesting that the target compound’s cyclohexyl group may confer distinct receptor interaction profiles .
- Bulky substituents (e.g., tert-butyl, cyclopentyl) enhance selectivity for adrenergic receptors but may reduce solubility .
Q & A
Q. Purity Optimization Strategies :
| Factor | Optimal Conditions | Impact on Purity |
|---|---|---|
| Reaction Temperature | 0–5°C during amine introduction | Reduces thermal decomposition byproducts |
| Solvent System | Ethanol/water (7:3 v/v) for recrystallization | Maximizes crystal yield and purity |
| Catalysts | Palladium on carbon (5% wt) for hydrogenation | Minimizes unreacted intermediates |
What spectroscopic methods are most effective for characterizing this compound?
Basic Research Focus
Characterization requires a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the cyclohexyl ring (δ 1.2–2.1 ppm, multiplet) and amine/OH groups (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm quaternary carbons (4-methylcyclohexyl C1 at ~45 ppm) and amine-bearing carbons.
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and O-H bonds (~3400 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 219.16 for C₁₀H₂₀ClNO) .
Q. Data Interpretation Tips :
- Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the cyclohexyl moiety.
- Compare IR spectra with structurally similar compounds (e.g., 1-Amino-3-(2-methylphenyl)propan-2-ol HCl) to confirm functional groups .
How does the stereochemistry of 1-Amino-2-(4-methylcyclohexyl)propan-2-ol hydrochloride influence its reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The compound’s stereochemistry (axial vs. equatorial positioning of the 4-methyl group) affects reaction pathways:
- Axial Methyl : Steric hindrance slows nucleophilic substitution at the β-carbon but stabilizes transition states via hyperconjugation.
- Equatorial Methyl : Enhances accessibility for SN2 reactions but may reduce regioselectivity.
Q. Experimental Design :
- Use chiral HPLC to separate enantiomers.
- Compare reaction rates with model substrates (e.g., 1-Amino-3-(4-methoxyphenyl)propan-2-ol HCl) under identical conditions (polar aprotic solvents, 50°C).
- Key Finding : Axial methyl derivatives show 30% lower reactivity in SN2 reactions with iodide ions compared to equatorial analogs .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Focus
Discrepancies in biological data (e.g., antimicrobial vs. no activity) often arise from:
-
Variability in Assay Conditions :
Parameter Reported Range Impact pH 6.5–7.4 (cell culture media) Affects ionization of amine groups Solubility 25–50 mM in DMSO Influences effective concentration -
Structural Analog Confusion : Misidentification with similar compounds (e.g., 1-Amino-2-(4-chlorophenyl)propan-2-ol HCl) due to inadequate characterization .
Q. Resolution Strategies :
Validate compound identity via orthogonal methods (e.g., X-ray crystallography).
Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
Perform dose-response curves to distinguish true activity from solvent artifacts.
What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to amine receptors (e.g., serotonin receptors). Prioritize conformers with the lowest RMSD (<2.0 Å).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclohexyl group in lipid bilayers.
- QSAR Studies : Correlate logP values (experimental: 1.8 ± 0.2) with membrane permeability using Molinspiration .
Key Insight : The 4-methyl group enhances hydrophobic interactions with receptor pockets, increasing binding affinity by ~15% compared to non-methylated analogs .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
-
Degradation Pathways : Hydrolysis of the amine group under acidic conditions (t₁/₂ = 48 hrs at pH 3) vs. oxidation at the hydroxyl group in air.
-
Optimal Storage :
Condition Stability (24 months) -20°C, anhydrous >95% purity Room temperature, air <80% purity
Stabilization Methods : Add antioxidants (0.1% BHT) or store under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
